molecular formula C17H11Cl2N3O B11515268 1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11515268
M. Wt: 344.2 g/mol
InChI Key: CXZVPGYQXQZVLQ-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a triazole ring fused to a quinoline moiety, with a 3,5-dichloro-2-methoxyphenyl substituent

Preparation Methods

The synthesis of 1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a 3,5-dichloro-2-methoxyphenyl hydrazine derivative, which is then reacted with a quinoline derivative to form the triazoloquinoline core. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazoloquinoline core.

Scientific Research Applications

1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific kinases or other proteins involved in signaling pathways, leading to its observed biological effects. For example, it can inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H11Cl2N3O

Molecular Weight

344.2 g/mol

IUPAC Name

1-(3,5-dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C17H11Cl2N3O/c1-23-16-12(8-11(18)9-13(16)19)17-21-20-15-7-6-10-4-2-3-5-14(10)22(15)17/h2-9H,1H3

InChI Key

CXZVPGYQXQZVLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2=NN=C3N2C4=CC=CC=C4C=C3

Origin of Product

United States

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